Product packaging for Imidazole alpha-ketoglutarate(Cat. No.:CAS No. 82599-25-5)

Imidazole alpha-ketoglutarate

Cat. No.: B1259643
CAS No.: 82599-25-5
M. Wt: 282.25 g/mol
InChI Key: FTXJWDMDTPNWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole alpha-ketoglutarate is a salt form of alpha-ketoglutaric acid (AKG) and the heterocyclic compound imidazole. This combination brings together the key biological properties of both molecules for investigative purposes. Alpha-ketoglutarate is a crucial intermediate in the Krebs cycle, serving as a key node in cellular energy metabolism and a precursor for amino acid synthesis, particularly glutamate and glutamine . Research indicates that AKG can help modulate protein synthesis, stimulate collagen production, and support bone tissue formation . It also shows potential in delaying cellular senescence and influencing metabolic pathways . The imidazole moiety is a fundamental building block in biology, most notably as part of the amino acid histidine and its derivative, histamine . It is involved in various enzymatic and binding interactions . This compound is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the product according to laboratory safety protocols prior to any experimental use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N4O5 B1259643 Imidazole alpha-ketoglutarate CAS No. 82599-25-5

Properties

CAS No.

82599-25-5

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

1H-imidazole;2-oxopentanedioic acid

InChI

InChI=1S/C5H6O5.2C3H4N2/c6-3(5(9)10)1-2-4(7)8;2*1-2-5-3-4-1/h1-2H2,(H,7,8)(H,9,10);2*1-3H,(H,4,5)

InChI Key

FTXJWDMDTPNWFO-UHFFFAOYSA-N

SMILES

C1=CN=CN1.C1=CN=CN1.C(CC(=O)O)C(=O)C(=O)O

Canonical SMILES

C1=CN=CN1.C1=CN=CN1.C(CC(=O)O)C(=O)C(=O)O

Other CAS No.

82599-25-5

Synonyms

imidazole alpha-ketoglutarate

Origin of Product

United States

Metabolic Intersections Involving Alpha Ketoglutarate and Imidazole Containing Biomolecules

Histidine Catabolism to Alpha-Ketoglutarate (B1197944)

The breakdown of the essential amino acid histidine provides a direct route to the formation of α-ketoglutarate, a crucial component of the citric acid cycle for energy production. hmdb.ca This catabolic process occurs primarily in the liver and involves a series of enzymatic reactions that dismantle the histidine molecule. wikipedia.org

The conversion of histidine to α-ketoglutarate is a multi-step process catalyzed by a series of specific enzymes. The pathway is initiated by the non-oxidative deamination of histidine, a reaction that sets it apart from the initial catabolic steps of many other amino acids. origin-life.gr.jp

The primary pathway involves the following key enzymatic steps:

Histidine ammonia-lyase (Histidase): This enzyme catalyzes the first and rate-limiting step in histidine catabolism, removing an ammonia (B1221849) molecule from histidine to form urocanic acid (urocanate). wikipedia.orgnih.govresearchgate.net A deficiency in this enzyme leads to the genetic disorder histidinemia. nih.gov

Urocanase: Urocanic acid is then hydrated by the enzyme urocanase to form 4-imidazolone-5-propionic acid. wikipedia.orgresearchgate.net

Imidazolonepropionase: This enzyme hydrolyzes 4-imidazolone-5-propionic acid to yield N-formiminoglutamate (FIGLU). wikipedia.orgnih.gov

Glutamate (B1630785) Formiminotransferase: The formimino group of FIGLU is transferred to tetrahydrofolate, a reaction catalyzed by glutamate formiminotransferase, which produces glutamate and 5-formiminotetrahydrofolate. nih.govlibretexts.org This step highlights the connection between histidine catabolism and folate metabolism. researchgate.net

Glutamate Dehydrogenase/Aminotransferases: Finally, glutamate is converted to α-ketoglutarate through oxidative deamination by glutamate dehydrogenase or through transamination reactions catalyzed by various aminotransferases. hmdb.caacs.orgnih.gov This final step directly links histidine degradation to the citric acid cycle. hmdb.ca

Table 1: Key Enzymes in Histidine Catabolism to Alpha-Ketoglutarate

EnzymeSubstrateProduct
Histidine ammonia-lyase (Histidase)L-HistidineUrocanic acid + NH₃
UrocanaseUrocanic acid4-Imidazolone-5-propionic acid
Imidazolonepropionase4-Imidazolone-5-propionic acidN-Formiminoglutamate (FIGLU)
Glutamate FormiminotransferaseN-Formiminoglutamate (FIGLU) + TetrahydrofolateL-Glutamate + 5-Formiminotetrahydrofolate
Glutamate DehydrogenaseL-Glutamateα-Ketoglutarate + NH₄⁺

A critical event in the catabolism of histidine is the cleavage of its characteristic imidazole (B134444) ring. This process occurs at the stage of N-formiminoglutamate (FIGLU) formation from 4-imidazolone-5-propionic acid, catalyzed by the enzyme imidazolonepropionase. nih.gov The opening of the imidazole ring is essential for the subsequent removal of the formimino group and the ultimate conversion of the carbon skeleton to glutamate. libretexts.org This enzymatic cleavage ensures that the imidazole structure is appropriately processed to yield a metabolite that can readily enter central metabolic pathways.

Biosynthetic and Interconversion Reactions with Imidazole-Related Compounds

Alpha-ketoglutarate is not only a product of histidine breakdown but also a key substrate in the biosynthesis of histidine, demonstrating the cyclical nature of metabolic pathways. This biosynthetic route involves several imidazole-containing intermediates.

The search for a direct metabolic link between alpha-ketoglutarate and imidazole acetoacetate (B1235776) did not yield significant results in the context of established metabolic pathways. However, a closely related compound, imidazole acetol-phosphate (IAP) , plays a crucial role in histidine biosynthesis and is directly linked to α-KG metabolism. nih.govacs.orgnih.gov

In the seventh step of histidine biosynthesis, the enzyme histidinol-phosphate aminotransferase catalyzes the reversible transamination between L-histidinol phosphate (B84403) and α-ketoglutarate. researchgate.netnih.gov This reaction yields imidazole acetol-phosphate and L-glutamate. acs.org Therefore, α-ketoglutarate acts as the amino group acceptor in the reverse reaction, facilitating the synthesis of glutamate from the breakdown of histidinol (B1595749) phosphate. Conversely, in the forward reaction of histidine biosynthesis, glutamate serves as the amino group donor to convert imidazole acetol-phosphate into histidinol phosphate, regenerating α-ketoglutarate in the process. nih.gov

The enzyme imidazoleglycerol-phosphate dehydratase is involved in an earlier step of histidine biosynthesis, catalyzing the conversion of imidazole glycerol (B35011) phosphate to imidazole acetol phosphate. wikipedia.orgebi.ac.ukyeastgenome.org

Enzymatic Mechanisms and Alpha Ketoglutarate Dependent Enzymes: the Role of Imidazole

Alpha-Ketoglutarate-Dependent Dioxygenases (αKGDDs)

Alpha-ketoglutarate-dependent dioxygenases (αKGDDs) represent a major superfamily of non-heme iron-containing enzymes that are instrumental in a vast array of oxidative metabolic processes. wikipedia.orgacs.orgnih.gov These enzymes catalyze a wide range of reactions, including hydroxylations, demethylations, desaturations, ring closures, and expansions. wikipedia.orgacs.orgnih.gov Their functional diversity makes them critical players in numerous biological pathways, such as DNA repair, the biosynthesis of antibiotics and plant products, and post-translational modifications. wikipedia.orgnih.govnih.gov The catalytic versatility of αKGDDs stems from their unique mechanism of activating molecular oxygen. nih.gov

The catalytic cycle is initiated by the binding of αKG and the primary substrate to the enzyme's active site. wikipedia.org Following the binding of these ligands, molecular oxygen coordinates to the Fe(II) center. acs.org This binding of O₂ is a critical step that leads to the activation of molecular oxygen. nih.govacs.org The subsequent oxidative decarboxylation of αKG is a key event that facilitates the formation of a highly reactive, high-valent iron(IV)-oxo (Fe(IV)=O) intermediate. acs.orgnih.gov This potent oxidizing species is responsible for the oxidation of the substrate, typically through a hydrogen abstraction mechanism followed by radical recombination. acs.org In some cases, the reaction can become "uncoupled," where the decarboxylation of αKG occurs without the oxidation of the primary substrate. wikipedia.org

Table 1: Key Steps in the Catalytic Cycle of αKGDDs

Step Description Key Intermediates
1. Ligand Binding The co-substrate α-ketoglutarate and the primary substrate bind to the active site of the enzyme. wikipedia.org Enzyme-Fe(II)-αKG-Substrate complex
2. Oxygen Binding Molecular oxygen (O₂) binds to the Fe(II) center. acs.org {FeO₂}⁷ species
3. Oxidative Decarboxylation α-ketoglutarate undergoes oxidative decarboxylation to form succinate (B1194679) and CO₂. acs.orgnih.gov Fe(IV)=O (ferryl) intermediate
4. Substrate Oxidation The highly reactive Fe(IV)=O intermediate oxidizes the bound substrate. acs.org Substrate radical, hydroxylated product
5. Product Release The oxidized substrate and succinate are released, regenerating the active site for the next catalytic cycle. nih.gov Free enzyme

The catalytic activity of αKGDDs is critically dependent on a mononuclear, non-heme iron center, which is typically in the ferrous (Fe(II)) oxidation state in the resting enzyme. nih.govnih.gov Structural studies of numerous αKGDDs have revealed a conserved structural motif for coordinating this iron cofactor. acs.org The Fe(II) ion is typically held in place by a "facial triad" of amino acid residues from the protein. acs.orgnih.gov This triad (B1167595) most commonly consists of two histidine residues and one aspartate or glutamate (B1630785) residue, often in a His₁-X-Asp/Glu-Xn-His₂ sequence motif. acs.orgresearchgate.net

The α-ketoglutarate co-substrate binds to the Fe(II) center in a bidentate fashion, utilizing its C-1 carboxylate and C-2 keto groups. wikipedia.orgresearchgate.net This chelation leaves one coordination site on the iron available for the binding of molecular oxygen. nih.govwiley.com The coordination environment of the Fe(II) center is typically octahedral. nih.govnih.gov In the resting state, the three protein ligands, the bidentate αKG, and a water molecule occupy the six coordination sites. nih.gov Upon binding of O₂, the water molecule is displaced. nih.gov The precise geometry and electronic properties of the Fe(II) center are crucial for the subsequent steps of the catalytic cycle, including oxygen activation and the formation of the ferryl intermediate. figshare.com

Table 2: Typical Coordination Environment of the Fe(II) Center in αKGDDs

Ligand Source Coordinating Atoms/Groups Number of Coordination Sites
Protein (Facial Triad) Nitrogen atoms from two Histidine residues, Oxygen atom from one Aspartate or Glutamate residue. acs.orgnih.gov 3
Co-substrate (α-ketoglutarate) Oxygen atoms from the C-1 carboxylate and C-2 keto groups. wikipedia.orgresearchgate.net 2
Solvent/Reactant Oxygen atom from a water molecule (in the resting state) or molecular oxygen (during catalysis). nih.govnih.gov 1

As previously mentioned, histidine residues are a conserved feature of the iron-coordinating facial triad in the vast majority of αKGDDs. acs.orgnih.gov The imidazole (B134444) side chains of these histidines provide nitrogen donor ligands to the Fe(II) center. nih.govreddit.com The pKa of the imidazole ring is close to physiological pH, allowing it to act as both a proton donor and acceptor, a property that can be crucial in enzymatic catalysis. reddit.com The coordination of histidine residues is essential for maintaining the structural integrity of the active site and for modulating the redox potential of the iron center, thereby facilitating its role in the catalytic cycle. figshare.comacs.org In some related non-heme iron enzymes, the active site features a 3-histidine facial triad, highlighting the versatility of histidine coordination in this class of enzymes. figshare.comacs.orgnih.gov The precise positioning of these histidine ligands is critical for the correct binding of α-ketoglutarate and the subsequent activation of molecular oxygen. nih.gov

Spectroscopic techniques are invaluable tools for characterizing the active sites of metalloenzymes like αKGDDs. Electron Paramagnetic Resonance (EPR) spectroscopy, in particular, is a powerful method for studying paramagnetic species, including the high-spin Fe(II) center and various intermediates in the catalytic cycle. nih.govglobalresearchonline.net While Fe(II) itself is often difficult to study directly with conventional EPR, researchers can substitute it with EPR-active metal ions like Cu(II) or use advanced EPR techniques to gain insights. nih.gov

Studies using imidazole as an external ligand have provided information on the accessibility and flexibility of the active site. nih.gov For instance, in the absence of the co-substrate α-ketoglutarate, the active site may be flexible enough to allow the binding of small molecules like imidazole. nih.gov This binding can be monitored by the changes it induces in the EPR spectrum, providing a measure of active site accessibility. nih.govnih.gov The ability of imidazole to coordinate to the metal center can be influenced by the presence of other ligands, such as the substrate or the product succinate, offering a way to probe the conformational state of the active site during different stages of the catalytic cycle. nih.gov

The binding of substrates and co-substrates to αKGDDs is not a simple lock-and-key process. Instead, it often involves significant conformational changes in the enzyme structure, a phenomenon known as induced fit. wikipedia.orgplos.org These conformational changes are essential for properly orienting the reactants for catalysis and for creating the optimal environment for the chemical transformations to occur. purdue.edu

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have provided direct evidence for such conformational changes in several αKGDDs. wikipedia.orgnih.gov For example, the binding of the substrate taurine (B1682933) to the enzyme TauD induces notable structural rearrangements. nih.govnih.gov Similarly, the binding of α-ketoglutarate can induce a more rigid and catalytically competent conformation of the active site. nih.gov These ligand-induced conformational changes can affect the accessibility of the active site, the coordination geometry of the iron center, and the positioning of key catalytic residues, all of which are critical for efficient enzyme function. nih.govresearchgate.netnih.gov

Active Site Characterization and Imidazole Involvement

Alpha-Ketoglutarate (B1197944) Decarboxylase

Alpha-ketoglutarate decarboxylase is a key enzyme that catalyzes the conversion of alpha-ketoglutarate. Its activity is significantly influenced by the surrounding chemical environment, particularly the pH and the composition of the buffer system used in in vitro studies.

Enzymatic Activity and pH Optimum Determination

The enzymatic activity of alpha-ketoglutarate decarboxylase is highly dependent on the pH of the reaction environment. Different sources of the enzyme exhibit slightly different optimal pH ranges. For instance, a study on alpha-ketoglutarate decarboxylase from bovine brain revealed that the enzyme's optimal pH is 6.8 when using tris-maleic, tris-H3PO4, and KH2PO4-KOH buffers. nih.gov However, this optimum shifts when an imidazole buffer is used. nih.gov

In another example, the alpha-ketoglutarate decarboxylase from the cyanobacterium Microcystis aeruginosa NIES-843 (MaKGD) demonstrates maximal activity in a pH range of 6.5 to 7.0. researchgate.net A significant decrease in its activity is observed at pH values above 8.0 and below 6.0. researchgate.net This optimal pH range is consistent with that of other α-ketoacid decarboxylases. researchgate.net

The following table summarizes the optimal pH for alpha-ketoglutarate decarboxylase from different sources and in various buffer systems.

Enzyme SourceBuffer SystemOptimal pH
Bovine BrainTris-maleic6.8
Bovine BrainTris-H3PO46.8
Bovine BrainKH2PO4-KOH6.8
Bovine BrainImidazole7.5
Microcystis aeruginosa NIES-843Bis-Tris, HEPES6.5 - 7.0

Influence of Imidazole Buffer Systems on Enzyme Kinetics

The choice of buffer system can significantly influence the kinetic properties of alpha-ketoglutarate decarboxylase. As demonstrated in studies of the enzyme from bovine brain, the use of an imidazole buffer system shifts the optimal pH for the enzymatic reaction to 7.5, compared to a pH optimum of 6.8 in other common buffer systems like tris-maleic and phosphate (B84403) buffers. nih.gov This indicates a direct interaction between the imidazole molecule and the enzyme, which alters its catalytic activity as a function of pH. While phosphate-containing buffers were found to yield the highest reaction rates for the bovine brain enzyme, the distinct pH optimum in the imidazole buffer underscores the importance of buffer selection in enzymatic assays and the potential for imidazole to modulate enzyme behavior. nih.gov

Alpha-Ketoglutarate Dehydrogenase Complex (αKGDH)

The alpha-ketoglutarate dehydrogenase complex (αKGDH) is a critical multi-enzyme complex in the tricarboxylic acid (TCA) cycle, responsible for the conversion of alpha-ketoglutarate to succinyl-CoA and NADH.

Structural Organization and Subunit Composition

The table below details the subunits and their respective functions within the αKGDH complex.

SubunitNameFunctionCofactors
E1kAlpha-ketoglutarate dehydrogenaseCatalyzes the decarboxylation of alpha-ketoglutarate.Thiamine pyrophosphate (TPP)
E2kDihydrolipoamide succinyltransferaseTransfers the succinyl group to Coenzyme A.Lipoic acid, Coenzyme A
E3Dihydrolipoamide dehydrogenaseRe-oxidizes the reduced lipoamide (B1675559) cofactor of E2.Flavin adenine (B156593) dinucleotide (FAD), Nicotinamide adenine dinucleotide (NAD+)

Optimization of Enzyme Assays with Imidazole-Containing Buffers

In the study of αKGDH, the composition of the assay buffer is critical for obtaining accurate and reproducible results. Imidazole is frequently used as a buffering agent in the purification and assay of αKGDH and other enzymes. For instance, in the purification of recombinant proteins, elution buffers often contain a high concentration of imidazole (e.g., 250-500 mM) to displace the His-tagged protein from a nickel-affinity column. pnas.org

However, high concentrations of imidazole can interfere with enzyme activity. Therefore, a subsequent step to remove the imidazole, such as gel filtration, is often necessary. frontiersin.org For αKGDH activity assays, imidazole is often included in the buffer at a lower concentration. For example, one protocol for assaying α-KGDH activity in mitochondria involves solubilizing the mitochondria in a buffer containing 50 mM imidazole. nih.gov The optimization of the assay, therefore, involves using a concentration of imidazole that effectively buffers the pH of the solution without inhibiting the enzyme's catalytic activity. The pH of these buffers is typically maintained around 7.4-8.0. pnas.orgasm.org This careful control of the buffer composition is essential for the reliable measurement of αKGDH kinetics.

Analytical Methodologies for Alpha Ketoglutarate: Leveraging Imidazole Chemistry

Derivatization Strategies for α-KG Quantification

Derivatization in analytical chemistry involves chemically modifying a compound to produce a new compound with properties that are more suitable for a particular analytical method. For α-KG, this typically aims to improve its ionization efficiency and chromatographic retention in LC-MS/MS systems.

N-Methyl Imidazole (B134444) Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

A prominent method for the derivatization of α-KG involves the use of N-methyl imidazole (NMI) in the presence of trifluoroacetic anhydride (B1165640) (TFAA). rroij.com This reaction creates an imidazole derivative of α-KG, which is more amenable to analysis by LC-MS/MS. rroij.com The derivatization introduces an imidazole group into the α-KG molecule, which enhances its ionization in the mass spectrometer's source, leading to improved signal intensity and, consequently, lower detection limits. rroij.comresearchgate.net This method has been successfully applied to the quantitative determination of α-KG in human plasma, demonstrating its utility in clinical and research settings. rroij.comresearchgate.net

The reaction involves the formation of an imidazole adduct with α-KG. rroij.com This process is crucial for converting the relatively polar and non-volatile α-KG into a derivative that can be readily analyzed with high sensitivity.

Optimization of Derivatization Reaction Parameters (e.g., temperature, time, solvent extraction)

The efficiency of the derivatization reaction is critical for accurate quantification and is influenced by several parameters, including temperature, reaction time, and the choice of extraction solvent. rroij.com Optimization of these factors is a necessary step in method development to ensure maximum and reproducible derivatization yield.

For the N-methyl imidazole derivatization of α-KG, studies have systematically investigated the impact of reaction temperature and duration. rroij.com The reaction yield has been tested at various temperatures, such as 60, 65, and 70°C, and for different time intervals, including 30, 60, and 90 minutes. rroij.comresearchgate.net It was determined that the optimal conditions for this specific derivatization are a temperature of 65°C for a duration of 30 minutes. rroij.com The yield of the reaction was observed to increase from 60 to 65°C within a 60-minute timeframe. rroij.comresearchgate.net

Following the derivatization reaction, a liquid-liquid extraction step is often employed to isolate the derivative from the reaction mixture and any interfering substances. Methyl tertiary butyl ether (MTBE) has been effectively used for the extraction of the imidazole derivative of α-KG. rroij.com

Below is an interactive data table summarizing the optimization of the derivatization reaction.

Mass Spectrometric Characterization of Imidazole Derivatives of α-KG (e.g., mass-to-charge ratio values)

The imidazole derivative of α-KG is quantified using a mass spectrometer, typically a triple-quadrupole instrument, operating in positive electrospray ionization (ESI) mode. rroij.comresearchgate.net The derivatization process imparts a positive charge on the molecule, making it suitable for detection in this mode.

The mass spectrometer is set to monitor specific mass-to-charge (m/z) ratios corresponding to the derivatized α-KG. For the N-methyl imidazole derivative of α-KG, characteristic fragments are observed at m/z 197 and 179. rroij.com The ion at m/z 197 is often used for quantification. rroij.comresearchgate.net The presence of these specific fragments provides a high degree of certainty in the identification and quantification of α-KG.

Another study utilizing a different imidazole-based derivatization with 3,4-diaminobenzophenone (B196073) (DABP) for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry reported an imidazole derivative of α-KG at an m/z of 293.1. acs.org

The table below presents the mass-to-charge ratios for different imidazole derivatives of α-KG.

Other Chromatographic and Spectroscopic Methods for α-KG Analysis

While derivatization with imidazole reagents followed by LC-MS/MS is a powerful technique, other analytical methods have also been developed for the quantification of α-KG. rroij.com These methods can involve different derivatization agents or direct analysis without derivatization.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: This is a common and relatively inexpensive method for α-KG analysis. creative-proteomics.com α-KG possesses chromophoric groups (carbonyl and carboxyl groups) that allow it to absorb light in the UV-Vis region, typically around 210-220 nm. creative-proteomics.com Detection is achieved using a UV detector, where the peak area is proportional to the concentration of α-KG. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization to make α-KG volatile. ijisset.org A common derivatizing agent is trimethylsilyl (B98337) (TMS), which improves detection sensitivity. creative-proteomics.com

LC-MS/MS with other derivatization agents: Besides imidazole-based reagents, other chemicals like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and benzoyl chloride have been used for derivatizing α-KG for LC-MS/MS analysis. ijisset.org

Spectroscopic Methods:

Ultraviolet-Visible (UV-Vis) Spectroscopy: This simple and effective method can be used for the direct determination of α-KG by measuring its absorbance at a specific wavelength. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of α-KG. creative-proteomics.com

Historically, α-KG has been quantified as its phenyl-hydrazone, dinitrophenylhydrazone, or quinoxalone derivatives with photometric detection, or as dipyrene, 2-quinoxalinol, quinoxalinone, or zinc-pyridoxamine derivatives with fluorimetric detection. rroij.com

Broader Biochemical and Cellular Functions of Alpha Ketoglutarate

Role in Nitrogen Metabolism and Ammonia (B1221849) Homeostasis

AKG is a critical molecule in the management of nitrogen within the body, acting as a key nitrogen scavenger and playing a central role in ammonia detoxification. nih.govnih.govmdpi.com Its functions are integral to maintaining nitrogen balance and preventing the toxic accumulation of ammonia. wikipedia.orgmdpi.com

Glutamate-Glutamine Cycle and Transamination Reactions

A primary role of AKG in nitrogen metabolism is its participation in transamination reactions. mdpi.comcreative-proteomics.com In these reactions, an amino group from an amino acid is transferred to AKG, forming glutamate (B1630785) and the corresponding α-keto acid of the original amino acid. wikipedia.org This process is catalyzed by aminotransferases and is a fundamental step in both the synthesis and degradation of amino acids. creative-proteomics.comwikipedia.org

Glutamate, synthesized from AKG, is a central player in nitrogen metabolism. creative-proteomics.comwikipedia.org It can be further converted to glutamine through the action of glutamine synthetase, a reaction that incorporates another molecule of ammonia. researchgate.net Glutamine serves as a major, non-toxic carrier of ammonia in the bloodstream, transporting it from various tissues to the liver and kidneys for disposal. youtube.com This inter-organ transport of nitrogen via the glutamate-glutamine cycle is crucial for maintaining ammonia homeostasis. nih.gov In the liver, glutamine can be deaminated by glutaminase (B10826351) to release ammonia for the urea (B33335) cycle, regenerating glutamate which can then be converted back to AKG by glutamate dehydrogenase. youtube.comnih.gov This cycle allows for the safe transport and subsequent removal of excess nitrogen.

Connections to the Urea Cycle

AKG is indirectly but critically linked to the urea cycle, the primary pathway for the excretion of excess nitrogen in ureotelic organisms. spandidos-publications.comwikipedia.org The ammonia released from glutamate (derived from AKG) in the liver mitochondria is a direct substrate for the urea cycle. youtube.com Specifically, the enzyme glutamate dehydrogenase catalyzes the release of an ammonium (B1175870) ion from glutamate, reforming AKG. wikipedia.orglibretexts.org This ammonium ion then enters the urea cycle for conversion into urea. libretexts.org

Furthermore, the transamination reactions involving AKG are essential for providing the nitrogen required for the urea cycle. For instance, the transamination of alanine (B10760859) in the liver transfers its amino group to AKG to form glutamate and pyruvate. libretexts.org The glutamate can then release ammonia for the urea cycle. libretexts.org Additionally, aspartate, another nitrogen donor for the urea cycle, can be formed from oxaloacetate via a transamination reaction with glutamate, which in turn is derived from AKG. wikipedia.org Therefore, AKG plays a pivotal role in shuttling nitrogen from various amino acids to the urea cycle for detoxification and excretion. creative-proteomics.com In cases of urea cycle disorders, which can lead to hyperammonemia, a negative correlation between plasma ammonia and AKG concentrations has been observed. nih.gov

Carbon Metabolism and Energy Production

AKG is a cornerstone of cellular energy metabolism, primarily through its central role in the tricarboxylic acid (TCA) cycle and its subsequent contribution to ATP production. researchgate.netnih.govnovoslabs.com

Central Role in the Tricarboxylic Acid (TCA) Cycle

Alpha-ketoglutarate (B1197944) is a key intermediate in the tricarboxylic acid (TCA) cycle, a series of chemical reactions used by aerobic organisms to release stored energy. researchgate.netnih.govnih.govspandidos-publications.combiomolther.org The TCA cycle is a central hub of metabolism, and AKG's position within it underscores its importance. nih.govspandidos-publications.com AKG is formed from isocitrate through oxidative decarboxylation, a reaction catalyzed by the enzyme isocitrate dehydrogenase. biomolther.orgbevital.no In the subsequent step of the cycle, AKG is converted to succinyl-CoA by the α-ketoglutarate dehydrogenase complex. wikipedia.org This reaction is a critical regulatory point in the TCA cycle. nih.gov

The metabolism of AKG within the TCA cycle is essential for the complete oxidation of carbohydrates, fats, and proteins. nih.govneuroneeds.com It serves as a crucial link between the catabolism of these macromolecules and the production of reducing equivalents (NADH and FADH₂) that fuel oxidative phosphorylation. researchgate.netresearchgate.net

Contribution to Oxidative Phosphorylation and ATP Homeostasis

The oxidation of AKG to succinyl-CoA in the TCA cycle generates a molecule of NADH. mdpi.com This NADH, along with other NADH and FADH₂ molecules produced in the cycle, donates electrons to the electron transport chain, the primary site of oxidative phosphorylation. biomolther.orgresearchgate.net The flow of electrons through this chain drives the pumping of protons across the inner mitochondrial membrane, creating a proton gradient that is used by ATP synthase to produce large amounts of ATP, the main energy currency of the cell. nih.govbiomolther.org

Therefore, AKG is directly involved in the processes that lead to the majority of ATP synthesis in aerobic organisms. biomolther.orgmdpi.com By participating in the TCA cycle, AKG plays a fundamental role in maintaining cellular energy levels and ATP homeostasis. nih.govmdpi.com

Glucogenic Amino Acid Degradation and Gluconeogenesis Precursors

AKG serves as a major entry point for the carbon skeletons of several glucogenic amino acids into central metabolic pathways. creative-proteomics.com Glucogenic amino acids are those that can be converted into glucose through gluconeogenesis. achievable.me Amino acids such as glutamate, glutamine, proline, arginine, and histidine are catabolized to AKG. creative-proteomics.comlibretexts.org This AKG can then enter the TCA cycle and be converted to oxaloacetate, a key precursor for gluconeogenesis. creative-proteomics.comachievable.me

Alpha-ketoglutarate (AKG), also known as 2-oxoglutarate, is a pivotal intermediate metabolite in the Krebs cycle, a fundamental pathway for cellular energy production. mdpi.combiomolther.org Beyond its role in energy metabolism, AKG serves as a crucial molecule at the intersection of numerous metabolic and signaling pathways, acting as a key biosynthetic precursor and a cellular regulator.

Roles as a Biosynthetic Precursor

AKG provides the carbon skeleton for the synthesis of several non-essential amino acids and intersects with other critical biosynthetic pathways.

Alpha-ketoglutarate is a central hub for amino acid metabolism. wikipedia.org Most amino acids are synthesized from α-ketoacids, and AKG is the direct precursor for glutamate via transamination or reductive amination. wikipedia.orglecturio.com Glutamate, in turn, is a primary precursor for the synthesis of other amino acids, including glutamine, proline, and arginine. lecturio.comlibretexts.org

Glutamate and Glutamine: Glutamate is formed directly from the amination of α-ketoglutarate. wikipedia.org It can then be converted to glutamine by the action of glutamine synthetase, a key reaction in nitrogen metabolism. wikipedia.orglsuhsc.edu

Proline: Proline is synthesized from glutamate. lsuhsc.edusci-hub.se AKG contributes to the proline pool, which is a critical component for collagen synthesis. biomolther.org

Arginine: The synthesis of arginine is also linked to glutamate and, therefore, to α-ketoglutarate. wikipedia.orglibretexts.org

Aspartate: While aspartate is synthesized by the transamination of oxaloacetate, another Krebs cycle intermediate, its metabolic pathway is closely linked to that of AKG. libretexts.orgashpublications.org Inhibition of the enzyme that converts AKG to succinyl-CoA, OGDH, has been shown to reduce the synthesis of downstream intermediates, including aspartate. ashpublications.org

Amino AcidPrecursorRelationship to Alpha-Ketoglutarate (AKG)
Glutamateα-KetoglutarateDirectly synthesized from AKG via amination. wikipedia.orglecturio.com
GlutamineGlutamateSynthesized from glutamate, an AKG derivative. wikipedia.orglsuhsc.edu
ProlineGlutamateSynthesized from glutamate; AKG can increase the proline pool. biomolther.orgsci-hub.se
ArginineGlutamateSynthesized from glutamate, linking it to the AKG metabolic family. wikipedia.orglibretexts.org
AspartateOxaloacetateLinked to AKG metabolism through the Krebs cycle; its synthesis is reduced when AKG's downstream conversion is blocked. libretexts.orgashpublications.org

AKG's influence extends to the synthesis of nucleotides, the building blocks of DNA and RNA. This connection is primarily mediated through its role in glutamine and aspartate metabolism. Glutamine, which derives its carbon skeleton from AKG, is a critical nitrogen donor for the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) rings. nih.govlibretexts.org Specifically, the enzyme carbamoyl (B1232498) phosphate (B84403) synthetase II uses glutamine to initiate pyrimidine synthesis. libretexts.org

Furthermore, aspartate, whose synthesis is metabolically linked to the Krebs cycle downstream of AKG, is a key precursor for nucleotide biosynthesis. ashpublications.orglibretexts.org It provides several atoms for the formation of the purine ring and is a foundational molecule for the synthesis of the pyrimidine ring. libretexts.org Therefore, by supplying precursors for these amino acids, AKG metabolism is intrinsically linked to the cell's ability to produce nucleotides for proliferation and maintenance. ashpublications.orgresearchgate.net

AKG plays a direct and critical role in the synthesis of collagen, the most abundant protein in mammals. Its involvement occurs through two primary mechanisms:

Cofactor for Prolyl Hydroxylase: AKG is an essential cofactor for the enzyme prolyl-4-hydroxylase. biomolther.orgnih.gov This enzyme catalyzes the hydroxylation of proline residues to form 4-hydroxyproline (B1632879) within the pro-collagen chains. nih.gov This hydroxylation is crucial for the proper folding and stability of the collagen triple helix. biomolther.org Without sufficient hydroxylation, the collagen helices are improperly folded and subsequently degraded. biomolther.org

Increasing the Proline Pool: AKG contributes to collagen synthesis by increasing the available pool of proline, a primary substrate for collagen. biomolther.orgnih.gov It can be converted to proline via glutamate, thereby providing more building blocks for collagen production. biomolther.orgsci-hub.se Studies have shown that AKG stimulates procollagen (B1174764) production in human dermal fibroblasts. nih.govjst.go.jp

Regulatory and Signaling Functions at the Cellular Level

Beyond its role as a building block, alpha-ketoglutarate acts as a significant signaling molecule, influencing fundamental cellular processes like epigenetic regulation and redox homeostasis.

AKG is an obligatory co-substrate for a large family of Fe(II)/α-ketoglutarate-dependent dioxygenases, which are key regulators of the epigenome. mdpi.comnih.gov These enzymes play a central role in removing methyl groups from both DNA and histones, thereby regulating gene expression.

DNA Demethylation: The Ten-Eleven Translocation (TET) family of enzymes requires AKG to catalyze the oxidative demethylation of 5-methylcytosine (B146107) (5mC), a primary epigenetic mark associated with gene silencing. mdpi.comnih.gov This process converts 5mC to 5-hydroxymethylcytosine (B124674) (5hmC) and further oxidized forms, initiating a pathway for active DNA demethylation. nih.gov

Histone Demethylation: The Jumonji C (JmjC) domain-containing histone demethylases (KDMs) also depend on AKG to remove methyl groups from lysine (B10760008) residues on histones. nih.govfrontiersin.org The methylation state of histones is a critical determinant of chromatin structure and gene transcription, and by enabling their demethylation, AKG influences the expression of a wide range of genes. wikipedia.org

The availability of cellular AKG can, therefore, directly impact the epigenetic landscape, linking the metabolic state of the cell to the regulation of its genome. nih.govfrontiersin.org

Epigenetic ProcessKey Enzyme FamilyRole of Alpha-Ketoglutarate (AKG)Outcome
DNA DemethylationTET DioxygenasesRequired co-substrate for the oxidation of 5-methylcytosine. mdpi.comnih.govInitiates the removal of DNA methylation marks, influencing gene expression.
Histone DemethylationJmjC Domain-Containing DemethylasesRequired co-substrate for the removal of methyl groups from histone lysine residues. nih.govfrontiersin.orgAlters chromatin structure and accessibility, regulating gene transcription.

AKG plays a significant role in cellular antioxidant defense through multiple pathways. It helps maintain redox homeostasis by scavenging reactive oxygen species (ROS) and supporting the cell's endogenous antioxidant systems. frontiersin.orgnih.gov

Direct ROS Scavenging: AKG can directly and non-enzymatically react with hydrogen peroxide (H₂O₂), a major ROS, in a process of oxidative decarboxylation. nih.govresearchgate.net This reaction converts AKG and H₂O₂ into succinate (B1194679), carbon dioxide, and water, thereby neutralizing the damaging potential of H₂O₂. researchgate.net

Precursor to Glutathione (B108866): As the precursor to glutamate, AKG provides one of the three amino acids necessary for the synthesis of glutathione (GSH). nih.gov GSH is the most abundant intracellular antioxidant and is essential for detoxifying ROS and maintaining the cellular redox state.

Enhancing Antioxidant Enzymes: Studies have reported that AKG can improve the activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govdovepress.com By boosting the function of these enzymes, AKG helps to mitigate oxidative stress and protect cells from damage. oncotarget.comacs.org

This multifaceted role in redox balance underscores AKG's importance in protecting cells from oxidative damage, a process implicated in aging and numerous diseases. frontiersin.orgnih.gov

Q & A

Q. What computational tools are recommended for modeling this compound’s metabolic networks?

  • Methodological Answer :
  • Employ constraint-based modeling (e.g., COBRApy) to simulate TCA cycle dynamics under AKG perturbation .
  • Use KEGG or MetaCyc databases to reconstruct pathway maps .
  • Validate predictions with gene knockout models and flux balance analysis (FBA) .

Data Interpretation and Reporting

Q. How can researchers critically evaluate contradictory findings on this compound’s role in age-related diseases?

  • Methodological Answer :
  • Apply the Bradford Hill criteria (e.g., consistency, temporality) to assess causality in observational studies .
  • Perform meta-analyses of published datasets, accounting for heterogeneity in model systems and dosing regimens .
  • Use funnel plots to detect publication bias in existing literature .

Q. What frameworks ensure rigorous reporting of this compound research data?

  • Methodological Answer :
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like Zenodo .
  • Use IMRaD format (Introduction, Methods, Results, Discussion) to structure manuscripts, with detailed supplementary tables .
  • Disclose conflicts of interest and funding sources transparently .

Cross-Disciplinary Applications

Q. How can this compound research inform studies in microbiology, cancer biology, and gerontology?

  • Methodological Answer :
  • In microbiology: Investigate AKG’s role in bacterial quorum sensing using Pseudomonas aeruginosa biofilm assays .
  • In cancer biology: Profile AKG’s impact on oncogenic metabolites (e.g., 2-hydroxyglutarate) in IDH1-mutant gliomas .
  • In gerontology: Combine AKG with senolytics (e.g., dasatinib) to test synergistic effects on cellular senescence .

Q. What strategies enhance interdisciplinary collaboration in this compound research?

  • Methodological Answer :
  • Organize cross-departmental workshops to align methodologies (e.g., metabolomics protocols) .
  • Use collaborative platforms like LabArchives for real-time data sharing .
  • Publish in open-access journals to reach diverse audiences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.